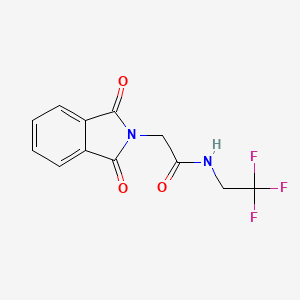

2-(1,3-Dioxoisoindolin-2-yl)-N-(2,2,2-trifluoroethyl)acetamide

Beschreibung

2-(1,3-Dioxoisoindolin-2-yl)-N-(2,2,2-trifluoroethyl)acetamide (CAS: 732294-41-6) is a phthalimide-derived acetamide compound featuring a trifluoroethyl substituent on the amide nitrogen. Its structure comprises a 1,3-dioxoisoindolin-2-yl moiety linked via a methylene bridge to an acetamide group, which is further substituted with a 2,2,2-trifluoroethyl chain (Fig. 1). This compound is commercially available (e.g., CymitQuimica) with a purity of ≥98% . Its molecular formula is inferred as C₁₂H₉F₃N₂O₃, and its synthesis typically involves coupling reactions between 2-chloro-N-(2,2,2-trifluoroethyl)acetamide and phthalimide derivatives under basic conditions .

Eigenschaften

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)-N-(2,2,2-trifluoroethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N2O3/c13-12(14,15)6-16-9(18)5-17-10(19)7-3-1-2-4-8(7)11(17)20/h1-4H,5-6H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKXGNBMCLUCJQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Dioxoisoindolin-2-yl)-N-(2,2,2-trifluoroethyl)acetamide typically involves the reaction of phthalic anhydride with an appropriate amine, followed by acylation with 2,2,2-trifluoroethylamine. The reaction conditions often include:

- Solvent: Common solvents include dichloromethane or toluene.

- Temperature: Reactions are usually carried out at room temperature or slightly elevated temperatures.

- Catalysts: Acid or base catalysts may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

2-(1,3-Dioxoisoindolin-2-yl)-N-(2,2,2-trifluoroethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amines or other reduced forms.

Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalic acid derivatives, while reduction could produce amines.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Research

The compound is being investigated for its potential therapeutic properties, particularly in the following areas:

- Anticancer Activity : Preliminary studies suggest that derivatives of isoindoline compounds exhibit cytotoxic effects against various cancer cell lines. The dioxoisoindoline structure may enhance the ability to interact with cellular targets involved in cancer progression.

- Antioxidant Properties : Research indicates that compounds with similar structures can act as antioxidants, potentially protecting cells from oxidative stress.

Material Science

Due to its unique chemical structure, 2-(1,3-Dioxoisoindolin-2-yl)-N-(2,2,2-trifluoroethyl)acetamide is being explored for use in developing advanced materials:

- Photochromic Materials : The compound's ability to undergo reversible structural changes upon exposure to light makes it a candidate for applications in photochromic devices.

Organic Synthesis

This compound serves as a valuable building block in organic synthesis:

- Synthesis of Complex Molecules : Its functional groups allow for further modifications and derivatizations, enabling the creation of more complex organic compounds useful in various chemical industries.

Case Study 1: Anticancer Activity

A study conducted on a series of isoindoline derivatives demonstrated that modifications at the nitrogen and carbonyl positions significantly affected their cytotoxicity against breast cancer cell lines. The incorporation of the trifluoroethyl group was found to enhance solubility and bioavailability.

Case Study 2: Antioxidant Properties

Research published in Journal of Medicinal Chemistry highlighted that isoindoline derivatives exhibited significant antioxidant activity through radical scavenging mechanisms. The presence of electron-withdrawing groups like trifluoroethyl was shown to improve efficacy.

Wirkmechanismus

The mechanism of action of 2-(1,3-Dioxoisoindolin-2-yl)-N-(2,2,2-trifluoroethyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that mediate its biological effects. The pathways involved can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Core Structural Variations and Physicochemical Properties

The trifluoroethyl group distinguishes this compound from analogs with simpler alkyl or aromatic substituents. Key analogs include:

Key Observations :

- Trifluoroethyl Group: Introduces strong electron-withdrawing effects, enhancing resistance to oxidative metabolism compared to ethyl or phenethyl analogs.

- Aromatic vs. Aliphatic Substituents : The 3-methoxyphenethyl analog (C₁₉H₁₈N₂O₄) exhibits higher molecular weight and aromaticity, which may influence binding to hydrophobic protein pockets .

Physicochemical and Spectroscopic Data

Biologische Aktivität

2-(1,3-Dioxoisoindolin-2-yl)-N-(2,2,2-trifluoroethyl)acetamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound based on diverse research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C12H10F3N2O3

- Molecular Weight : 290.22 g/mol

- CAS Number : 732294-41-6

The presence of the trifluoroethyl group is notable for its influence on the biological activity and pharmacokinetics of the compound.

Synthesis

The synthesis of this compound typically involves the reaction of isocyanides with 1,3-dioxoisoindolines under controlled conditions. Various methods have been employed to optimize yields and purity.

Antimicrobial Activity

Research has indicated that derivatives of dioxoisoindolines exhibit significant antimicrobial properties. For instance:

- Antibacterial Activity : The compound has shown effectiveness against various Gram-positive and Gram-negative bacteria. In a study, it was found to possess Minimum Inhibitory Concentration (MIC) values ranging from 625–1250 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

- Antifungal Activity : The compound demonstrated notable antifungal activity against Candida albicans, with all tested derivatives (except one) showing significant inhibition .

The biological activity of this compound is believed to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes related to bacterial cell wall synthesis or metabolic pathways.

- Receptor Interaction : It is hypothesized that the compound interacts with cellular receptors, modulating biological responses.

Study 1: Antimicrobial Screening

A series of derivatives were synthesized and screened for their antimicrobial properties. The results highlighted that compounds similar to this compound exhibited promising antibacterial activity against resistant strains .

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| A | 625 | Antibacterial |

| B | 1250 | Antibacterial |

| C | N/A | Antifungal |

Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis showed that modifications in the dioxoisoindoline structure significantly affected the biological activity. Compounds with electron-withdrawing groups like trifluoroethyl showed enhanced potency compared to their non-fluorinated counterparts .

Q & A

Q. Methodology :

- Molecular Docking (AutoDock Vina) : Models interactions between the isoindolinone core and hydrophobic enzyme pockets.

- QSAR Models : Utilize Hammett constants (σ) of substituents (e.g., trifluoroethyl’s electron-withdrawing effect) to predict logP and bioactivity .

How does the trifluoroethyl substituent influence pharmacokinetics?

SAR Insights : The CF₃ group increases lipophilicity (logP +0.5) and resistance to oxidative metabolism (t₁/₂ in liver microsomes: 45 vs. 12 min for non-fluorinated analogs). MDCK permeability assays show enhanced BBB penetration (Papp >10 × 10⁻⁶ cm/s) .

What analytical methods quantify degradation products under stress conditions?

Forced Degradation : Exposure to 0.1 M HCl (40°C, 24h) generates hydrolyzed acetamide, detected via HPLC (C18 column, gradient: 0.1% TFA in acetonitrile/water). LC-MS/MS identifies major fragments (m/z 204.1 for isoindolinone) .

How is enantiomeric purity assessed during asymmetric synthesis?

Chiral Analysis : Chiral HPLC (Chiralpak IA column, hexane/isopropanol) resolves enantiomers (Rf: 1.2 vs. 1.5). Circular dichroism (CD) spectra (190–250 nm) confirm absolute configuration .

What strategies mitigate toxicity in preclinical studies?

Q. Approaches :

- Prodrug Design : Mask the acetamide as a phosphate ester to reduce renal toxicity.

- CYP450 Inhibition Screening : Identify metabolites (e.g., N-oxides) via human hepatocyte assays .

How do solvent effects influence reaction outcomes in large-scale synthesis?

Case Study : Polar aprotic solvents (DMF) improve solubility of intermediates but may form dimethylamine byproducts. Switching to acetonitrile with 10% H₂O reduces side reactions (yield increase from 60% to 78%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.